molecular formula C4H12N2 B2498578 (2S)-2-(Methylamino)propane-1-amine CAS No. 27255-44-3

(2S)-2-(Methylamino)propane-1-amine

Cat. No.: B2498578
CAS No.: 27255-44-3
M. Wt: 88.154
InChI Key: GINJNNGWMNSBIG-BYPYZUCNSA-N
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Description

(2S)-2-(Methylamino)propane-1-amine is a useful research compound. Its molecular formula is C4H12N2 and its molecular weight is 88.154. The purity is usually 95%.
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Scientific Research Applications

Amphoteric Linear Poly(amido-amine)s as Endosomolytic Polymers

The study by Ferruti et al. (2000) focused on the synthesis of five poly(amido-amine)s (PAAs) using various amines, including 1,3-bis(N-methylamino)propane, for potential use in biomedical applications. The PAAs demonstrated pH-dependent hemolytic activity, indicating their potential as endosomolytic polymers for drug delivery systems. The basicity of the amino groups in these PAAs varied significantly, impacting their cytotoxicity and biological properties (Ferruti et al., 2000).

Esterification of Amine-Carboxyboranes with Orthoformates

Mittakanti et al. (1992) described a high-yield synthesis method involving the esterification of amine-carboxyboranes with trialkyl orthoformates. The process includes various amines such as methylamine and produces amine BH2CO2R compounds in high yield. This method highlights the chemical versatility and potential applications of amines in synthetic chemistry (Mittakanti et al., 1992).

Density and Surface Tension of Aqueous Solutions

Venkat et al. (2010) and Álvarez et al. (2006) investigated the density and surface tension of aqueous solutions containing amines such as 2-(methylamino)ethanol. These studies provide insight into the physicochemical properties of amine solutions, relevant for industrial processes like gas treating and the formulation of various chemical products (Venkat et al., 2010); (Álvarez et al., 2006).

Impregnation of Activated Carbon with Amines for CO2 Adsorption

Lee et al. (2013) demonstrated that impregnating activated carbon with amines, including 2-(methylamino)ethanol, enhances its CO2 adsorption capacity. This research points to the potential application of amines in carbon capture and environmental remediation technologies (Lee et al., 2013).

Reductive Functionalization of CO2 with Amines

Tlili et al. (2015) reviewed recent advancements in the reductive functionalization of CO2 with amines to produce value-added chemicals like formamide, formamidine, and methylamine derivatives. This area represents a promising field in green chemistry and the utilization of CO2 as a raw material for chemical synthesis (Tlili et al., 2015).

Properties

IUPAC Name

(2S)-2-N-methylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINJNNGWMNSBIG-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27255-44-3
Record name [(2S)-1-aminopropan-2-yl](methyl)amine
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